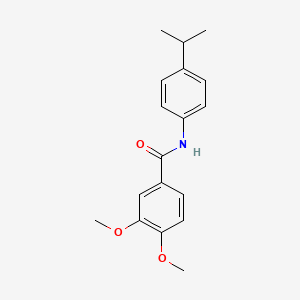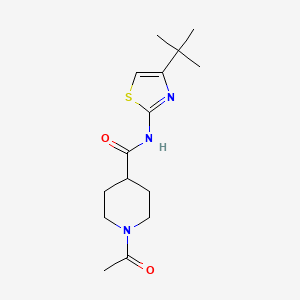
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide, also known as Chloroacetanilide, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide involves the inhibition of photosynthesis in plants by blocking the electron transport chain. This results in the accumulation of adenosine triphosphate (ATP) and the depletion of nicotinamide adenine dinucleotide phosphate (NADP+), which ultimately leads to the death of the plant. In humans, this compound has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide vary depending on the organism and the dosage used. In plants, this compound has been shown to cause chlorosis, stunting, and death. In humans, it has been shown to have analgesic, antipyretic, and anti-inflammatory effects. Additionally, this compound has been shown to have toxic effects on the liver and kidneys at high doses.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide in lab experiments include its high purity, low cost, and wide availability. Additionally, this compound has well-established methods of synthesis and has been extensively studied for its potential applications in various fields of science. However, the limitations of using this compound include its potential toxicity at high doses, its limited solubility in water, and its potential to interfere with other biochemical pathways.
Future Directions
There are many future directions for the study of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide. One potential area of research is the development of new herbicides, insecticides, and fungicides based on the structure of this compound. Additionally, this compound could be further studied for its potential applications in the field of medicine, including as an analgesic, antipyretic, and anti-inflammatory agent. Finally, the potential toxic effects of this compound on the liver and kidneys could be further studied to better understand its safety profile.
Synthesis Methods
The synthesis of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide can be achieved through various methods, including the reaction of 2,3-dimethylaniline with chloroacetyl chloride in the presence of an acid catalyst. This reaction produces the desired compound in high yield and purity. Other methods include the reaction of 2,3-dimethylaniline with chloroacetic acid in the presence of a base catalyst.
Scientific Research Applications
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide is widely used in scientific research due to its ability to inhibit photosynthesis in plants. This compound is also used as a herbicide, insecticide, and fungicide. Additionally, it has been studied for its potential applications in the field of medicine, including as an analgesic, antipyretic, and anti-inflammatory agent.
properties
IUPAC Name |
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-6-4-3-5-8(7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWPDPGACXMWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)

![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)

![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)



![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)
